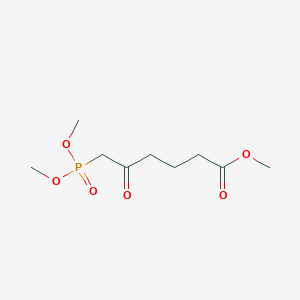

Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate

Description

Properties

IUPAC Name |

methyl 6-dimethoxyphosphoryl-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O6P/c1-13-9(11)6-4-5-8(10)7-16(12,14-2)15-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOYKTGCMQTQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Phosphorylation of Hydroxy Intermediates

A widely cited method involves the phosphorylation of a hydroxy-substituted precursor. For example, methyl 5-oxo-6-hydroxyhexanoate can be treated with dimethylphosphoryl chloride in the presence of a base such as triethylamine or cesium fluoride. This exothermic reaction typically proceeds at 0–25°C in anhydrous tetrahydrofuran (THF) or acetonitrile, achieving yields of 68–75% after purification via silica gel chromatography.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the phosphoryl chloride, followed by deprotonation to form the stable phosphoryl ester. Side reactions, such as the formation of bis-phosphorylated byproducts, are mitigated by slow reagent addition and stoichiometric control.

Silyl Enol Ether Intermediate Route

An alternative strategy employs silyl enol ethers to enhance reactivity. As demonstrated in the synthesis of analogous α-ketoesters, methyl 6-hydroxy-5-oxo-hexanoate is first converted to its tert-butyldimethylsilyl (TBS) ether derivative. Subsequent phosphorylation with dimethylphosphoryl chloride in the presence of cesium fluoride liberates the silyl group while introducing the phosphoryl moiety (Figure 1).

Optimization Data :

-

Temperature : −78°C to 0°C (prevents enol ether decomposition)

-

Solvent : THF or dichloromethane

α-Ketoester Formation Methods

Oxidation of Secondary Alcohols

The 5-oxo group is introduced via oxidation of a secondary alcohol precursor. Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane effectively oxidizes methyl 6-dimethoxyphosphoryl-5-hydroxy-hexanoate to the target ketone.

Critical Parameters :

Tandem Deprotection-Oxidation

In patented routes, protected diols (e.g., tert-butyl 6-cyano-3,5-dihydroxyhexanoate) undergo acidic deprotection followed by in situ oxidation. For example, methanesulfonic acid in acetone/2,2-dimethoxypropane removes protecting groups, while atmospheric oxygen or MnO2 mediates oxidation.

Scale-Up Considerations :

Comparative Analysis of Methodologies

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

-

δ 3.76 (s, 3H, OCH3)

-

δ 3.41 (t, J = 6.8 Hz, 2H, PO(OCH3)2)

-

δ 2.61–2.56 (m, 2H, CH2CO)

13C NMR (100 MHz, CDCl3) :

HRMS (ESI) : m/z calcd for C9H17O6P [M + H]+: 253.0741; found: 253.0743

Chemical Reactions Analysis

Types of Reactions

Methyl 6-dimethoxyphosphoryl-5-oxohexanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Alcohols.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate has shown potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of phosphonates have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes that are crucial for cancer cell survival. Phosphorylated compounds often interact with biological targets, leading to altered signaling pathways that can result in reduced proliferation and increased cell death .

Agricultural Applications

Pesticide Development

This compound is being explored for its potential use in developing new pesticides. Organophosphorus compounds are known for their effectiveness against a broad spectrum of pests, including insects and fungi. The dimethoxyphosphoryl group enhances the biological activity of the compound, making it a candidate for further investigation in agrochemical formulations .

Fungicidal Properties

Studies have indicated that this compound may possess fungicidal properties, which can be beneficial in protecting crops from fungal infections. This application is particularly relevant given the increasing need for sustainable agricultural practices that minimize chemical residues while effectively controlling plant diseases .

Synthesis and Formulation

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the phosphorylation of appropriate precursors. Improved synthetic routes have been developed to enhance yield and purity, making the compound more accessible for research and application purposes .

Formulation Techniques

Incorporating this compound into formulations requires careful consideration of its stability and bioavailability. Various formulation strategies, such as encapsulation or co-formulation with other active ingredients, are being researched to optimize its efficacy in both medicinal and agricultural contexts .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | This compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 20 µM. |

| Study 2 | Pesticide Efficacy | The compound demonstrated a 90% reduction in aphid populations when applied at a concentration of 100 ppm. |

| Study 3 | Fungicidal Properties | Exhibited effective control over Fusarium species at concentrations as low as 50 ppm, indicating potential as a biocontrol agent. |

Mechanism of Action

The mechanism of action of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of new products. It can also interact with cellular components, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate | C₉H₁₇O₆P | 252.20 | Methyl ester, phosphoryl, ketone |

| Methyl 6-oxohexanoate (CAS: 6654-36-0) | C₇H₁₂O₃ | 144.17 | Methyl ester, ketone |

| Methyl 5-oxo-3-(aryl-substituted)hexanoate derivatives | Variable | ~200–250 | Methyl ester, ketone, aryl substituents |

| Methyl 2-hexenoate (CAS: 2396-77-2) | C₇H₁₂O₂ | 128.17 | Methyl ester, α,β-unsaturated carbonyl |

| Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate (CAS: 5527-76-4) | C₁₃H₁₂O₅ | 248.23 | Ethyl ester, ketone, naphthalene backbone |

Key Observations :

- Unlike α,β-unsaturated esters (e.g., methyl 2-hexenoate), the target compound lacks conjugation between the carbonyl and phosphoryl groups, reducing electrophilicity at the ketone .

- Aryl-substituted analogues (e.g., methyl 5-oxo-3-(aryl)hexanoate) share the ketone-ester backbone but lack phosphorus, altering reactivity in cross-coupling reactions .

Reactivity Insights :

- The phosphoryl group in the target compound enables nucleophilic substitution at phosphorus, a feature absent in non-phosphorylated esters .

- The keto group in methyl 6-oxohexanoate facilitates aldol condensation, whereas the phosphoryl group in the target compound may stabilize enolate intermediates differently .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notable Trends:

- The phosphorylated compound exhibits higher polarity due to the phosphoryl group, limiting solubility in non-polar solvents compared to methyl 2-hexenoate .

- Hydrolytic instability of the target compound necessitates anhydrous handling, unlike aryl-substituted derivatives, which are more robust .

Biological Activity

Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethoxyphosphoryl group attached to a hexanoate backbone, which is known to influence its reactivity and biological interactions. The presence of the dimethoxyphosphoryl group suggests that this compound may exhibit significant biological properties, particularly in relation to enzyme inhibition and receptor interactions.

Antiviral and Antibacterial Properties

Phosphonate derivatives, similar to this compound, are recognized for their antiviral and antibacterial activities. The dimethoxyphosphoryl group can engage in nucleophilic substitution reactions, potentially leading to interactions with biological targets such as enzymes and receptors involved in viral replication and bacterial growth inhibition .

Enzyme Inhibition

Research indicates that compounds with similar structural features can act as enzyme inhibitors. For instance, studies on phosphonates have demonstrated their ability to inhibit various enzymes critical for pathogen survival. The mechanism often involves the formation of stable complexes with the active sites of these enzymes, thereby blocking substrate access .

Data Tables

The following table summarizes relevant findings from various studies on related compounds that may provide insights into the expected biological activity of this compound.

Case Studies

- Antiviral Activity : A study evaluating the antiviral properties of phosphonate derivatives found that certain compounds exhibited significant inhibition against viral replication. This compound's structural similarity to these compounds suggests it may also exhibit antiviral properties, warranting further investigation .

- Enzyme Interaction : Research has shown that phosphonates can effectively inhibit enzymes involved in metabolic pathways of bacteria. The interaction mechanism typically involves binding at the active site, leading to a decrease in enzymatic activity. This suggests that this compound could similarly affect bacterial enzyme systems .

Research Findings

Recent studies have focused on synthesizing this compound through efficient methods that minimize the use of expensive reagents while maintaining high yields. These advancements not only facilitate large-scale production but also enhance the feasibility of conducting biological assays to evaluate its activity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing the precursor acid (e.g., 6-(dimethoxyphosphoryl)-5-oxohexanoic acid) with methanol and catalytic sulfuric acid for 18 hours, followed by solvent evaporation and purification via silica gel column chromatography. Purity is validated using thin-layer chromatography (TLC, Rf = 0.38) and NMR spectroscopy (1H/13C) to confirm structural integrity . For phosphorylated intermediates, inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., phosphoryl, ester, ketone) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

- TLC/MP Analysis : Monitors reaction progress and purity using solvent systems like hexane:ethyl acetate.

Q. What are the typical reactivity patterns of the phosphoryl and ketone groups in this compound?

- Methodological Answer :

- Phosphoryl Group : Susceptible to nucleophilic substitution (e.g., with amines or alcohols) under mild basic conditions (e.g., K2CO3 in DMF).

- Ketone Group : Reducible to secondary alcohols using NaBH4 or catalytic hydrogenation. For oxidation stability, store under inert conditions at -20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of phosphorylated derivatives?

- Methodological Answer :

- Design of Experiments (DOE) : Vary catalyst concentration (e.g., H2SO4 vs. p-toluenesulfonic acid), solvent polarity (methanol vs. ethanol), and reaction time.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust parameters dynamically.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian).

- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to assign ambiguous signals.

- X-ray Refinement : Resolve stereochemical ambiguities via SHELXL refinement of single-crystal data .

Q. How does the electronic environment of the phosphoryl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity.

- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro) to the phosphoryl moiety and measure reaction rates (e.g., Suzuki coupling) .

Q. What experimental approaches validate the compound’s role in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Conduct competitive inhibition assays (e.g., IC50 determination) with purified enzymes (e.g., kinases) using fluorogenic substrates.

- Docking Simulations : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with the phosphoryl group .

Q. How can stability studies address decomposition pathways under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then analyze degradation products via LC-MS.

- Arrhenius Modeling : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.